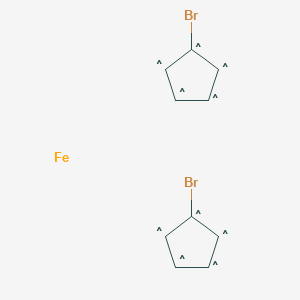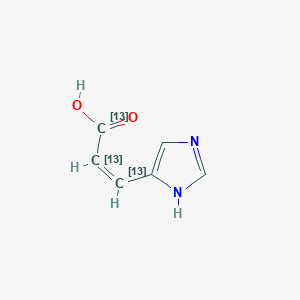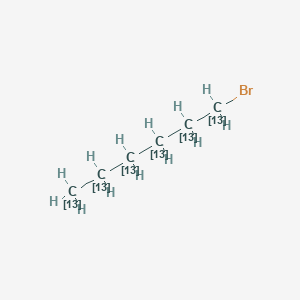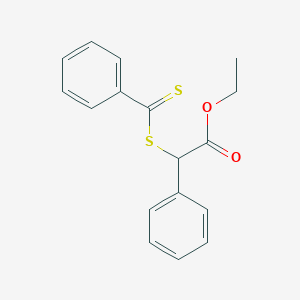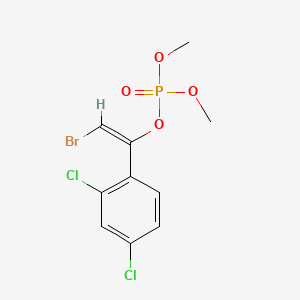
Methylbromfenvinphos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromfenvinphos-methyl: is an organophosphate insecticide known for its effectiveness in pest control. It functions by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors in the nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromfenvinphos-methyl is synthesized through a series of chemical reactions involving bromination and phosphorylation. The primary synthetic route involves the bromination of a precursor compound, followed by phosphorylation to introduce the phosphoric acid ester group .
Industrial Production Methods: Industrial production of Bromfenvinphos-methyl typically involves large-scale chemical reactors where the bromination and phosphorylation reactions are carried out under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bromfenvinphos-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of brominated or phosphorylated derivatives, while substitution reactions may result in the formation of various substituted organophosphate compounds .
Applications De Recherche Scientifique
Chemistry: Bromfenvinphos-methyl is used as an analytical reagent in the study of pesticide residues in various matrices, including tobacco and food products. It is also used in the development of new synthetic methodologies for organophosphate compounds .
Biology: In biological research, Bromfenvinphos-methyl is used to study the effects of acetylcholinesterase inhibition on nervous system function. It serves as a model compound for understanding the mechanisms of organophosphate toxicity .
Medicine: While Bromfenvinphos-methyl is primarily used as an insecticide, its mechanism of action has implications for the development of treatments for conditions involving acetylcholine dysregulation, such as Alzheimer’s disease .
Industry: In the industrial sector, Bromfenvinphos-methyl is used in the formulation of insecticidal products for agricultural and public health applications. It is also employed in the development of new pesticide formulations .
Mécanisme D'action
Bromfenvinphos-methyl exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors in the nervous system . The molecular targets of Bromfenvinphos-methyl include acetylcholinesterase and cholinergic receptors, which are involved in neurotransmission and muscle contraction .
Comparaison Avec Des Composés Similaires
Bromophos-methyl: Another organophosphate insecticide with a similar mechanism of action.
Bromophos-ethyl: A related compound with similar pesticidal properties.
Isofenphos-methyl: An organophosphate insecticide with similar chemical structure and mode of action.
Uniqueness: Bromfenvinphos-methyl is unique in its specific combination of bromination and phosphorylation, which contributes to its effectiveness as an insecticide. Its specific molecular structure allows for targeted inhibition of acetylcholinesterase, making it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
68107-00-6 |
|---|---|
Formule moléculaire |
C10H10BrCl2O4P |
Poids moléculaire |
375.96 g/mol |
Nom IUPAC |
[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
Clé InChI |
LOOAGTDYKNUDBZ-UXBLZVDNSA-N |
SMILES isomérique |
COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



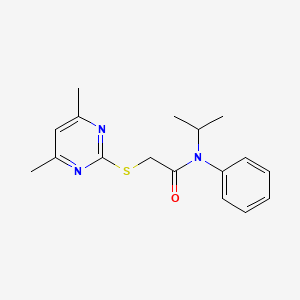

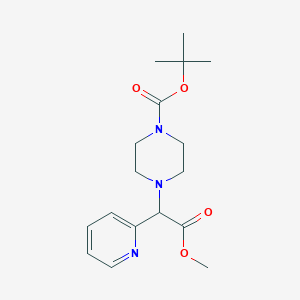
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
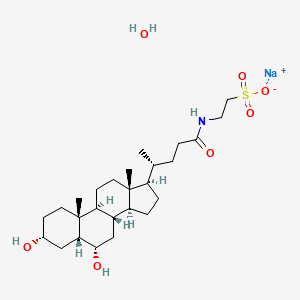
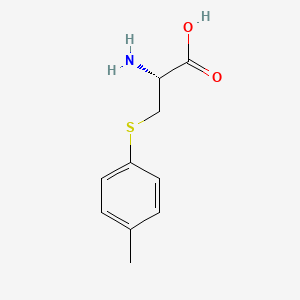
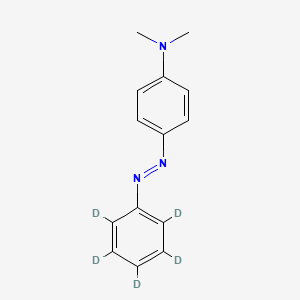
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
